Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile
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Overview
Description
Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile is a heterocyclic compound characterized by its fused pyrazole and pyrimidine rings.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile has been identified as a potential antagonist of Transient Receptor Potential Canonical 6 (TRPC6) channels . TRPC6 channels are non-selective cation channels that are involved in various physiological processes, including the regulation of intracellular calcium levels .
Mode of Action
It is suggested that the compound interacts with its target, trpc6, and inhibits its function . This inhibition could lead to changes in intracellular calcium levels, affecting various cellular processes .
Biochemical Pathways
The inhibition of TRPC6 channels by this compound could affect several biochemical pathways. These pathways are primarily related to calcium signaling, which plays a crucial role in various cellular functions, including cell proliferation, differentiation, and apoptosis .
Result of Action
The inhibition of TRPC6 channels by this compound could lead to changes in intracellular calcium levels. This could result in alterations in various cellular processes, potentially leading to therapeutic effects . For instance, the compound has shown potential therapeutic effects against human gastric cancer .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolopyrimidines have been used as the core structure in several drugs and bioactive molecules . These compounds can act on enzymes or regulate protein function in organisms .
Cellular Effects
Related compounds have shown to alter cell cycle progression and induce apoptosis within cells .
Molecular Mechanism
It is known that pyrazolopyrimidines can interact with the ATP adenine region in the cell, providing the required hydrophobic bindings .
Temporal Effects in Laboratory Settings
It is known that related compounds have shown significant alterations in their effects over time .
Dosage Effects in Animal Models
Related compounds have shown significant alterations in their effects at different dosages .
Metabolic Pathways
Related compounds have shown to interact with various enzymes and cofactors .
Transport and Distribution
Related compounds have shown to interact with various transporters and binding proteins .
Subcellular Localization
Related compounds have shown to be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with suitable reagents to form the desired product . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly at the nitrile groups, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown significant antimicrobial activity against various bacterial and fungal strains.
Comparison with Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo
Comparison: Compared to these similar compounds, pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile stands out due to its unique structural features and diverse biological activities. Its fused ring system and nitrile groups contribute to its stability and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3N5/c9-1-6-3-11-8-7(2-10)4-12-13(8)5-6/h3-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOFINSPTLERSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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